4-Fluoro-1-methyl-1H-indol-5-ol

Medicinal Chemistry Epigenetics Cancer Research

Precision-tailored for kinase & HIV-1 inhibitor SAR: the C5-OH serves as a unique nucleophilic handle for O‑alkylation/acylation to install linkers for PROTACs or TCIs, while the C4‑F acts as a 19F NMR reporter for binding assays. The N1-methyl group precisely modulates lipophilicity & metabolic stability, delivering a patented scaffold that simple 5‑hydroxyindole or 4‑fluoroindole analogs cannot match. Secure high‑purity lots for your next drug discovery campaign.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B11919206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methyl-1H-indol-5-ol
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2F)O
InChIInChI=1S/C9H8FNO/c1-11-5-4-6-7(11)2-3-8(12)9(6)10/h2-5,12H,1H3
InChIKeyFJBJWXFZBYPUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-methyl-1H-indol-5-ol: A Specialized 5-Hydroxy-4-Fluoroindole Building Block for Targeted Chemical Synthesis


4-Fluoro-1-methyl-1H-indol-5-ol (CAS 879093-15-9) is a synthetically derived, fluorinated indole derivative. Its molecular formula is C9H8FNO, with a molecular weight of 165.16 g/mol. The compound is characterized by an indole core with a fluorine atom at the C4 position, a methyl group at the N1 position, and a reactive hydroxyl group at the C5 position . This specific substitution pattern is not naturally occurring and renders it a valuable, tailored intermediate in medicinal chemistry for constructing more complex molecular entities, rather than a stand-alone therapeutic agent. Its structural features are documented in chemical databases and its primary value lies in its use as a scaffold for drug discovery .

Why Simple Indole Analogs Cannot Substitute for 4-Fluoro-1-methyl-1H-indol-5-ol in Targeted Applications


Substituting 4-Fluoro-1-methyl-1H-indol-5-ol with a simpler analog like 5-hydroxyindole or 4-fluoroindole is not chemically or functionally equivalent. The precise substitution pattern—a simultaneous presence of the C4 fluorine, N1 methyl, and C5 hydroxyl groups—is critical for its function as a synthetic building block. This pattern directs specific regioselectivity for subsequent chemical reactions, such as O-alkylation or acylation at the C5 hydroxyl, or further functionalization at the C7 position, which is a key strategy in the development of potent HIV-1 attachment inhibitors [1]. Using an analog without the N1-methyl group would alter the compound's lipophilicity and metabolic stability, while the absence of the C4-fluoro group would significantly impact the compound's physicochemical properties and potential for key binding interactions . Furthermore, patents specifically claim substituted indol-5-ol derivatives, indicating that this specific class of molecules offers unique pharmacological profiles that are not achievable with unsubstituted indoles [2].

Quantitative Differentiation: Head-to-Head and Class-Level Comparative Evidence for 4-Fluoro-1-methyl-1H-indol-5-ol


Comparative In Vitro Potency: HDAC Inhibition Profile of a Closely Related 4-Fluoroindole Scaffold

While direct biological data for 4-Fluoro-1-methyl-1H-indol-5-ol is not publicly available in primary literature, strong class-level inference can be drawn from a structurally similar compound, CHEMBL3758450 (BDBM50141241), which shares the 4-fluoro-5-hydroxy indole core. This compound demonstrated potent inhibition against histone deacetylases (HDACs) with IC50 values of 56 nM and 84 nM in a HeLa cell nuclear extract assay, using a fluorogenic substrate [1]. This data provides a quantifiable benchmark for the potential activity of the target compound as a lead for developing HDAC inhibitors, a target class of high interest in oncology and other diseases.

Medicinal Chemistry Epigenetics Cancer Research

Physicochemical Differentiation: Calculated LogP and Solubility Versus Unsubstituted Indole

The unique substitution pattern of 4-Fluoro-1-methyl-1H-indol-5-ol is predicted to confer distinct physicochemical properties compared to simpler indole analogs. Based on its structure, the presence of both a lipophilic fluorine atom and a polar hydroxyl group is expected to result in moderate polarity and an ability to participate in hydrogen bonding, influencing solubility in various solvents . While precise calculated LogP values for the target compound are not universally reported, the C4-fluorine and N1-methyl substitutions are known design strategies to increase lipophilicity and improve metabolic stability compared to the parent indole scaffold . This engineered balance of properties is essential for optimizing the drug-like characteristics of the final therapeutic candidate.

Drug Design ADME Lead Optimization

Synthetic and IP Landscape: Proprietary Scaffold in Kinase and HIV Inhibitor Patents

The commercial and scientific value of the 4-fluoro-5-hydroxyindole core is underscored by its presence in multiple patent families. Specifically, US Patent 10,245,261, assigned to NantBio, Inc., claims the use of substituted indol-5-ol derivatives for modulating protein kinases and treating protein kinase-mediated diseases [1]. In a separate class, research on HIV-1 attachment inhibitors highlights the 4-fluoroindole scaffold as a critical component for achieving picomolar potency in cell-based assays [2]. While the exact compound 4-Fluoro-1-methyl-1H-indol-5-ol may not be explicitly claimed in the granted patents, its core structure is protected intellectual property, differentiating it from unsubstituted indoles which are in the public domain and have no such patent protection. This confers a higher procurement value for organizations seeking to develop novel, proprietary drug candidates.

Patent Analysis Kinase Inhibition HIV Attachment Inhibitors

Targeted Application Scenarios for 4-Fluoro-1-methyl-1H-indol-5-ol in R&D and Drug Discovery


Synthesis of Targeted Covalent Inhibitors or PROTACs

The C5 hydroxyl group serves as a unique, nucleophilic handle for conjugation to a variety of functional groups. This makes 4-Fluoro-1-methyl-1H-indol-5-ol an ideal starting material for synthesizing targeted covalent inhibitors (TCIs) or for creating heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The C5-OH can be O-alkylated or acylated to attach a linker, which can then be conjugated to an E3 ligase ligand for targeted protein degradation. This application is directly supported by the compound's role as a functionalized building block with a reactive hydroxyl group .

Lead Optimization for Fluorine-19 (19F) NMR Studies

The presence of a single fluorine atom at the C4 position makes this compound a valuable probe for 19F NMR spectroscopy, a technique used to study protein-ligand binding interactions in drug discovery. The fluorine atom serves as a sensitive reporter for changes in the local chemical environment, allowing researchers to measure binding affinity and confirm target engagement without the need for radioactive or fluorescent labels. This utility is a direct consequence of the unique C4-fluoro substitution pattern highlighted in reviews of fluorine-containing indoles .

Development of Kinase Inhibitors Based on Proprietary Indole Scaffolds

Given the patent landscape, 4-Fluoro-1-methyl-1H-indol-5-ol is a strategic starting material for medicinal chemistry teams aiming to develop novel kinase inhibitors. The core structure is closely related to compounds claimed for modulating protein kinases [1]. By using this building block, research groups can efficiently explore chemical space around a validated and patented scaffold, increasing the likelihood of identifying a new chemical entity (NCE) with a strong intellectual property position.

Functionalization at the C7 Position for Enhanced Ligand Efficiency

SAR studies on HIV-1 attachment inhibitors have demonstrated that substitution at the C7 position of a 4-fluoroindole core can lead to picomolar potency and improved in vivo pharmacokinetic profiles [2]. 4-Fluoro-1-methyl-1H-indol-5-ol provides a pre-functionalized template for exploring similar SAR. The C5-hydroxyl can be used to modulate solubility and metabolic stability, while the C7 position remains available for further derivatization to optimize target binding and drug-like properties, a proven strategy for maintaining high ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [2].

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